molecular formula C17H17N5OS B5730172 2-(1-benzyltetrazol-5-yl)sulfanyl-N-methyl-N-phenylacetamide

2-(1-benzyltetrazol-5-yl)sulfanyl-N-methyl-N-phenylacetamide

Cat. No.: B5730172
M. Wt: 339.4 g/mol
InChI Key: NDLLUJHAKAYPJJ-UHFFFAOYSA-N
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Description

2-(1-benzyltetrazol-5-yl)sulfanyl-N-methyl-N-phenylacetamide is a compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse applications in medicinal and pharmaceutical fields due to their unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-benzyltetrazol-5-yl)sulfanyl-N-methyl-N-phenylacetamide typically involves the reaction of 1-benzyltetrazole with a suitable sulfanyl and acetamide derivative. The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the formation of the desired product. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the purity and yield of the final compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, eco-friendly approaches, such as the use of water as a solvent and moderate reaction conditions, are often employed to reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(1-benzyltetrazol-5-yl)sulfanyl-N-methyl-N-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted tetrazole derivatives. These products can have different chemical and biological properties, making them useful for various applications .

Scientific Research Applications

2-(1-benzyltetrazol-5-yl)sulfanyl-N-methyl-N-phenylacetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule.

    Medicine: The compound’s potential medicinal properties are explored for the treatment of various diseases.

    Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-benzyltetrazol-5-yl)sulfanyl-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the compound’s sulfanyl and acetamide groups can interact with biological macromolecules, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-benzyltetrazol-5-yl)sulfanyl-N-methyl-N-phenylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(1-benzyltetrazol-5-yl)sulfanyl-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS/c1-21(15-10-6-3-7-11-15)16(23)13-24-17-18-19-20-22(17)12-14-8-4-2-5-9-14/h2-11H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDLLUJHAKAYPJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CSC2=NN=NN2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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